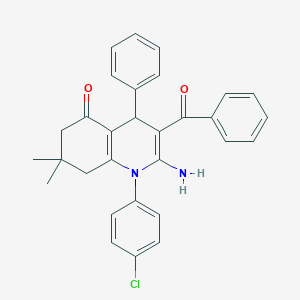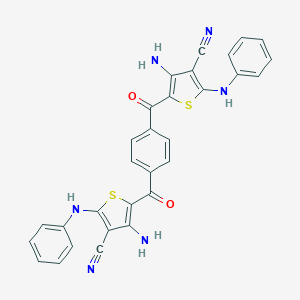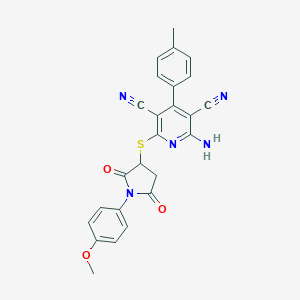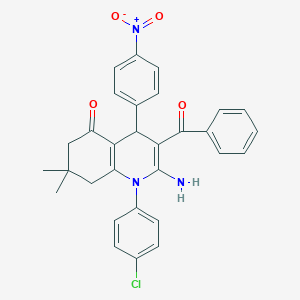![molecular formula C18H17ClN2O2 B304456 3-[(3-Chlorobenzyl)amino]-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B304456.png)
3-[(3-Chlorobenzyl)amino]-1-(4-methylphenyl)-2,5-pyrrolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3-Chlorobenzyl)amino]-1-(4-methylphenyl)-2,5-pyrrolidinedione is a chemical compound that belongs to the class of pyrrolidinedione derivatives. It is also known as ABT-594, a potent analgesic agent that acts on the nicotinic acetylcholine receptors in the central and peripheral nervous systems. This compound has gained significant attention due to its potential therapeutic applications in pain management.
Mechanism of Action
ABT-594 acts on the nicotinic acetylcholine receptors in the central and peripheral nervous systems. It binds to the α4β2 subtype of nicotinic acetylcholine receptors, leading to the release of several neurotransmitters, including dopamine, noradrenaline, and serotonin. This activation of the nicotinic receptors results in analgesic effects.
Biochemical and Physiological Effects:
ABT-594 has been shown to have potent analgesic effects in animal models of pain. It has also been reported to have anti-inflammatory effects. The compound has been shown to have a low potential for addiction and dependence, making it an attractive candidate for pain management.
Advantages and Limitations for Lab Experiments
The advantages of using 3-[(3-Chlorobenzyl)amino]-1-(4-methylphenyl)-2,5-pyrrolidinedione in lab experiments include its potent analgesic effects, low potential for addiction and dependence, and anti-inflammatory effects. However, the compound may have limitations in terms of its solubility and stability, which may affect its use in certain experiments.
Future Directions
There are several future directions for the research and development of 3-[(3-Chlorobenzyl)amino]-1-(4-methylphenyl)-2,5-pyrrolidinedione. One potential direction is the development of analogs with improved solubility and stability. Another direction is the investigation of the compound's potential applications in the treatment of inflammatory pain. Additionally, the compound's effects on other neurotransmitter systems, such as the opioid system, could be explored to better understand its mechanism of action.
Synthesis Methods
The synthesis of 3-[(3-Chlorobenzyl)amino]-1-(4-methylphenyl)-2,5-pyrrolidinedione involves several steps. Firstly, 3-chlorobenzylamine is reacted with 4-methylphenylacetic acid to form 3-(3-chlorobenzyl)amino-4-methylphenylacetic acid. This intermediate is then cyclized with phosgene to form this compound. The synthesis of this compound has been reported in several scientific journals.
Scientific Research Applications
The potential therapeutic applications of 3-[(3-Chlorobenzyl)amino]-1-(4-methylphenyl)-2,5-pyrrolidinedione have been extensively studied in scientific research. It has been reported to have potent analgesic effects in animal models of pain. ABT-594 has also been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory pain.
properties
Molecular Formula |
C18H17ClN2O2 |
|---|---|
Molecular Weight |
328.8 g/mol |
IUPAC Name |
3-[(3-chlorophenyl)methylamino]-1-(4-methylphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C18H17ClN2O2/c1-12-5-7-15(8-6-12)21-17(22)10-16(18(21)23)20-11-13-3-2-4-14(19)9-13/h2-9,16,20H,10-11H2,1H3 |
InChI Key |
MHZNFDOUAHZSJJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCC3=CC(=CC=C3)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-{[1-(4-Methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B304381.png)



![Ethyl 1-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-3-carboxylate](/img/structure/B304391.png)
![3-[(1-Benzylpiperidin-4-yl)amino]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B304392.png)

![3-{[2-(2,4-Dichlorophenyl)ethyl]amino}-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B304394.png)